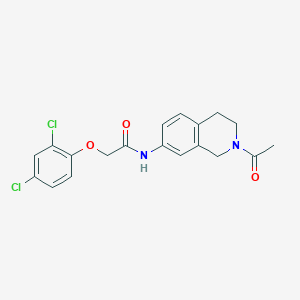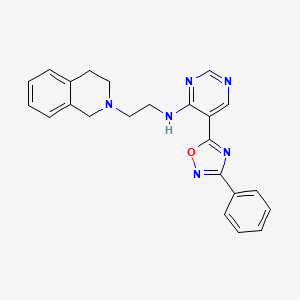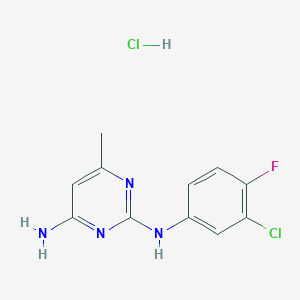![molecular formula C16H15NO5S B2498275 N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide CAS No. 2034488-52-1](/img/structure/B2498275.png)
N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds, including N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide, often involves aminohalogenation reactions or interactions between suitable benzenesulfonamide precursors and furan derivatives. These methods result in the formation of compounds with potential antitumor activities, as observed in studies of related sulfonamides (Owa et al., 2002; Zhang et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide, has been elucidated through techniques such as X-ray crystallography. These studies provide insights into the compound's conformation, crystal packing, and intermolecular interactions, which are crucial for understanding its biological activity (Sreenivasa et al., 2014).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including interaction with alkyl/aralkyl halides, leading to a series of derivatives with diverse biological activities. These reactions often involve modifications at the sulfonamide nitrogen or the aromatic system, resulting in compounds with potential as therapeutic agents (Abbasi et al., 2018).
Applications De Recherche Scientifique
Structural and Molecular Characterization
Compounds with sulfonamide groups, such as "N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide," have been characterized to understand their crystal structure and interactions. Such studies reveal the molecule's stabilization mechanisms, which are crucial for designing drugs and materials with desired properties (K. Nirmala & D. Gowda, 1981).
Antitumor Applications
Sulfonamide derivatives, like those studied by T. Owa et al. (2002), have shown potential as antitumor agents. Their research into compounds including "N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide" and others has progressed to clinical trials due to their potent cell cycle inhibition properties, demonstrating the significant potential of sulfonamides in cancer treatment (T. Owa et al., 2002).
Photosensitizers for Photodynamic Therapy
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been researched for their high singlet oxygen quantum yield. These compounds are promising for applications in photodynamic therapy (PDT) for cancer treatment due to their excellent photophysical and photochemical properties (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Electrochemical and Spectroelectrochemical Properties
The synthesis and characterization of novel metallophthalocyanines with peripheral sulfonamide substitution have been explored for their electrochemical and spectroelectrochemical properties. These studies contribute to the development of materials for electronic, photonic, and sensing applications (H. Kantekin et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-20-13-3-2-4-15(9-13)23(18,19)17-10-14-5-6-16(22-14)12-7-8-21-11-12/h2-9,11,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNUEYQWLPSOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)


![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)
![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)